molecular formula C18H13F3N2O5 B11044697 Methyl (Z)-4-(3-nitrophenyl)-4-oxo-2-[3-(trifluoromethyl)anilino]-2-butenoate

Methyl (Z)-4-(3-nitrophenyl)-4-oxo-2-[3-(trifluoromethyl)anilino]-2-butenoate

Cat. No.: B11044697
M. Wt: 394.3 g/mol
InChI Key: CYOKBDAXCWIVFW-GDNBJRDFSA-N
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Description

Methyl (Z)-4-(3-nitrophenyl)-4-oxo-2-[3-(trifluoromethyl)anilino]-2-butenoate is a complex organic compound characterized by the presence of nitrophenyl, trifluoromethyl, and anilino groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (Z)-4-(3-nitrophenyl)-4-oxo-2-[3-(trifluoromethyl)anilino]-2-butenoate typically involves multi-step organic reactionsThe reaction conditions often require controlled temperatures and the use of solvents like ethanol or methanol to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization or chromatography to ensure high purity .

Chemical Reactions Analysis

Types of Reactions

Methyl (Z)-4-(3-nitrophenyl)-4-oxo-2-[3-(trifluoromethyl)anilino]-2-butenoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas with a palladium catalyst, and nucleophiles like sodium methoxide. The reaction conditions vary depending on the desired transformation, often requiring specific temperatures, pressures, and solvents .

Major Products

The major products formed from these reactions include various derivatives of the original compound, such as amino-substituted or further functionalized analogs. These derivatives can exhibit different chemical and physical properties, making them useful for diverse applications .

Scientific Research Applications

Methyl (Z)-4-(3-nitrophenyl)-4-oxo-2-[3-(trifluoromethyl)anilino]-2-butenoate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl (Z)-4-(3-nitrophenyl)-4-oxo-2-[3-(trifluoromethyl)anilino]-2-butenoate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with enzymes or receptors, modulating their activity and leading to various biological effects. The nitrophenyl group may also contribute to the compound’s reactivity and interaction with biological molecules .

Comparison with Similar Compounds

Similar Compounds

    Methyl (Z)-4-(3-nitrophenyl)-4-oxo-2-butenoate: Lacks the trifluoromethyl and anilino groups, resulting in different chemical properties.

    Methyl (Z)-4-(3-aminophenyl)-4-oxo-2-[3-(trifluoromethyl)anilino]-2-butenoate:

Uniqueness

Methyl (Z)-4-(3-nitrophenyl)-4-oxo-2-[3-(trifluoromethyl)anilino]-2-butenoate is unique due to the combination of its functional groups, which confer distinct chemical and physical properties. The presence of the trifluoromethyl group, in particular, enhances its stability and lipophilicity, making it a valuable compound for various applications .

Properties

Molecular Formula

C18H13F3N2O5

Molecular Weight

394.3 g/mol

IUPAC Name

methyl (Z)-4-(3-nitrophenyl)-4-oxo-2-[3-(trifluoromethyl)anilino]but-2-enoate

InChI

InChI=1S/C18H13F3N2O5/c1-28-17(25)15(22-13-6-3-5-12(9-13)18(19,20)21)10-16(24)11-4-2-7-14(8-11)23(26)27/h2-10,22H,1H3/b15-10-

InChI Key

CYOKBDAXCWIVFW-GDNBJRDFSA-N

Isomeric SMILES

COC(=O)/C(=C/C(=O)C1=CC(=CC=C1)[N+](=O)[O-])/NC2=CC=CC(=C2)C(F)(F)F

Canonical SMILES

COC(=O)C(=CC(=O)C1=CC(=CC=C1)[N+](=O)[O-])NC2=CC=CC(=C2)C(F)(F)F

Origin of Product

United States

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